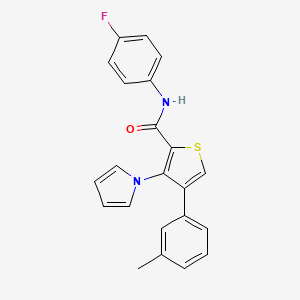

N-(4-fluorophenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

N-(4-fluorophenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by three key substituents: a 4-fluorophenyl group on the carboxamide nitrogen, a 3-methylphenyl group at the 4-position of the thiophene ring, and a 1H-pyrrol-1-yl moiety at the 3-position. The fluorine atom and methyl group likely modulate electronic and steric properties, influencing solubility, bioavailability, and binding affinity.

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2OS/c1-15-5-4-6-16(13-15)19-14-27-21(20(19)25-11-2-3-12-25)22(26)24-18-9-7-17(23)8-10-18/h2-14H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKHSSKGEGIBHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, with a CAS number of 1291832-09-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 376.4 g/mol. The structure includes a thiophene core, which is known for its diverse biological activities. The presence of the fluorophenyl and pyrrole groups contributes to its potential efficacy in various therapeutic areas.

| Property | Value |

|---|---|

| Molecular Formula | C22H17FN2OS |

| Molecular Weight | 376.4 g/mol |

| CAS Number | 1291832-09-1 |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing pyrrole moieties have shown promising results against various cancer cell lines:

- Cell Line Testing : In vitro studies demonstrated that related compounds inhibited cell proliferation in several cancer lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.01 µM to 49.85 µM depending on the specific derivative tested .

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties. Pyrrole-based derivatives have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported between 3.12 and 12.5 µg/mL .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets, including:

- Enzymatic Inhibition : Similar compounds have been found to inhibit key enzymes involved in cancer progression and microbial resistance.

- Cell Cycle Modulation : The compound may induce apoptosis in cancer cells through modulation of cell cycle regulators.

Case Studies

Several case studies highlight the efficacy of thiophene derivatives in preclinical settings:

- Study on MCF-7 Cells : A derivative showed an IC50 value of 0.01 µM against MCF-7 cells, indicating potent anticancer activity .

- Antimicrobial Evaluation : Research on pyrrole benzamide derivatives revealed MIC values comparable to standard antibiotics, suggesting potential use as antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule but differ in substituents, molecular weight, and functional groups, leading to distinct physicochemical and pharmacological profiles.

N-(3,4-Dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- Structural Differences :

- The carboxamide nitrogen is substituted with a 3,4-dimethoxyphenyl group (vs. 4-fluorophenyl in the target compound).

- The thiophene’s 4-position bears a 3-fluorophenyl group (vs. 3-methylphenyl).

- Impact on Properties: Methoxy groups enhance solubility due to increased polarity but may reduce membrane permeability compared to the fluorine and methyl substituents in the target compound .

N-(2,4-Dimethoxyphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (Mol. Wt.: 422.48)

- Structural Differences :

- Carboxamide substituent: 2,4-dimethoxyphenyl.

- Thiophene 4-position: 4-fluorophenyl (vs. 3-methylphenyl).

- Impact on Properties :

4-(4-Chlorophenyl)-N-(3-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (Mol. Wt.: 406.93)

- Structural Differences :

- Thiophene 4-position: 4-chlorophenyl (electron-withdrawing) vs. 3-methylphenyl (electron-donating).

- Carboxamide substituent: 3-ethylphenyl (bulky alkyl group) vs. 4-fluorophenyl.

- Impact on Properties: Chlorine’s higher electronegativity may enhance binding to hydrophobic pockets but increase toxicity risks.

4-(4-Methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- Structural Differences :

- Carboxamide substituent: Propyl (aliphatic) vs. 4-fluorophenyl (aromatic).

- Thiophene 4-position: 4-methylphenyl (similar to the target’s 3-methylphenyl but para-substituted).

- Para-methyl substitution on the thiophene may lead to different conformational preferences compared to the target’s meta-substituted analog .

N-(4-Fluorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide

- Structural Differences :

- Replaces the thiophene carboxamide with a hydrazinecarboxamide moiety.

- Additional sulfanyl group in the backbone.

- Altered electronic properties due to the sulfanyl group may affect redox stability .

Research Findings and Implications

- Electronic Effects : Fluorine and chlorine substituents enhance electronegativity, improving interactions with electron-rich biological targets but may increase toxicity. Methyl and methoxy groups balance lipophilicity and metabolic stability .

- Steric Considerations : Bulky substituents (e.g., ethyl, propyl) reduce binding affinity in sterically constrained active sites, as seen in kinase inhibitors .

- Synthetic Accessibility : Suzuki-Miyaura coupling (evidenced in Example 62 ) is a viable route for synthesizing thiophene carboxamides, though substituent choice impacts yield and purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, and how can structural purity be confirmed?

- Synthesis : A multi-step approach is typically employed:

Thiophene core formation : Cyclization of a diene with a sulfur source (e.g., elemental sulfur or Lawesson’s reagent) under reflux conditions .

Substituent introduction : Friedel-Crafts alkylation using 4-fluorophenyl and 3-methylphenyl halides with a Lewis acid catalyst (e.g., AlCl₃) .

Pyrrole ring synthesis : Paal-Knorr reaction with a 1,4-dicarbonyl precursor and ammonium acetate .

Amide coupling : Carboxylic acid activation via EDCI/HOBt, followed by reaction with the amine-containing intermediate .

- Purity confirmation : Use NMR (¹H/¹³C) to verify substituent positions, LC-MS for molecular weight validation, and X-ray crystallography for absolute configuration (if crystalline) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7 or HepG2) to assess cytotoxicity. Compare IC₅₀ values with controls like doxorubicin .

- Enzyme inhibition : Test against kinases (e.g., BTK) or proteases using fluorogenic substrates. Measure inhibition via fluorescence quenching or HPLC .

- Antioxidant activity : DPPH radical scavenging assays to quantify free radical neutralization .

Advanced Research Questions

Q. How can structural modifications optimize this compound’s potency and selectivity for specific molecular targets?

- SAR strategies :

- Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., -NO₂) to enhance electrophilic interactions with target enzymes .

- Vary the pyrrole moiety (e.g., N-methylation) to improve metabolic stability .

Q. How should contradictory data on biological activity (e.g., varying IC₅₀ across studies) be resolved?

- Root cause analysis :

- Check assay conditions (e.g., serum concentration in cell culture affects compound solubility) .

- Validate target specificity via siRNA knockdown or CRISPR-edited cell lines .

- Statistical methods : Use ANOVA with post-hoc tests to compare replicates across labs. Meta-analysis of published IC₅₀ values can identify outliers .

Q. What advanced techniques characterize this compound’s electronic properties for material science applications?

- Charge transport : Cyclic voltammetry (CV) to measure HOMO/LUMO levels. Thiophene derivatives often exhibit HOMO ≈ -5.3 eV, suitable for organic semiconductors .

- Device integration : Test in OLED prototypes using spin-coated thin films. Monitor electroluminescence efficiency and stability under thermal stress .

Methodological Considerations

Q. What experimental design principles apply to in vivo vs. in vitro studies of this compound?

- In vitro : Use physiologically relevant media (e.g., DMEM + 10% FBS) and 3D cell models (spheroids) to mimic tissue complexity .

- In vivo : Prioritize pharmacokinetic studies (Cmax, t½) in rodents. For neuroprotection assays, employ MPTP-induced Parkinson’s models and quantify dopaminergic neuron survival via immunohistochemistry .

Q. How can computational models predict off-target interactions or toxicity?

- Tools : SwissADME for bioavailability predictions, ProTox-II for toxicity profiling (e.g., hepatotoxicity risk) .

- Case study : A fluorophenyl-thiophene analogue showed high similarity to known CYP3A4 substrates, suggesting potential drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.